molecular formula C14H13FN2O B2515494 N-[4-(aminomethyl)phenyl]-4-fluorobenzamide CAS No. 926207-17-2

N-[4-(aminomethyl)phenyl]-4-fluorobenzamide

Cat. No. B2515494
CAS RN: 926207-17-2
M. Wt: 244.269
InChI Key: WQHSLXCCHINLNQ-UHFFFAOYSA-N
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Description

The compound N-[4-(aminomethyl)phenyl]-4-fluorobenzamide is a derivative of benzamide, which is a class of compounds known for various biological activities. Research has shown that benzamides, such as 4-aminobenzamides, exhibit anticonvulsant effects, indicating their potential in therapeutic applications for seizure disorders . The presence of a fluorine atom in the benzamide structure, as seen in N-fluorobenzamides, has been utilized in the synthesis of fluorescent compounds through formal [4+2] cycloaddition reactions . The introduction of N-phenyl substitutions in aminobenzamides, such as in the case of N-phenylbenzamides, has been associated with enhanced fluorescence, indicating the significance of structural modifications on the photochemical properties of these compounds .

Synthesis Analysis

The synthesis of this compound and related compounds involves various chemical reactions. For instance, the synthesis of 4-aminobenzamides has been achieved through the preparation of simple primary and secondary amines . In another study, the synthesis of fluorescent aminonaphthalic anhydrides was accomplished through a multistep process involving N-fluorobenzamides and maleic anhydride . Additionally, the synthesis of related compounds, such as 4-amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide, has been reported using methods like hydrogenation and esterification .

Molecular Structure Analysis

Molecular modeling and crystallographic studies have provided insights into the structure of N-phenylbenzamides. X-ray diffraction methods have been used to determine the molecular structures of MES-active N-phenylbenzamides, revealing a consistent conformation among the most active compounds . Similarly, the crystal structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, a compound with a benzamide moiety, has been elucidated, showing the planarity of the carbonyl and thiourea groups .

Chemical Reactions Analysis

N-fluorobenzamides have been shown to undergo formal [4+2] cycloaddition reactions with maleic anhydride, leading to the formation of fluorescent compounds . The reactivity of aminobenzamides can also be influenced by the presence of N-phenyl substitutions, which affect the photochemical behavior of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides are closely related to their molecular structure. For example, the introduction of a second aromatic ring in 4-aminobenzamides has been found to produce more potent anticonvulsant compounds . The presence of fluorine in the benzamide structure can lead to the synthesis of compounds with fluorescent properties . The crystallographic studies of benzamides have also highlighted the importance of intermolecular interactions, such as hydrogen bonding, in stabilizing the molecular structure and influencing the properties of these compounds .

Scientific Research Applications

Anticancer and Antibacterial Activities

N-[4-(aminomethyl)phenyl]-4-fluorobenzamide and its derivatives have been studied for their potential in treating cancer and bacterial infections. Research has demonstrated that certain derivatives exhibit remarkable antitumor effects against specific cancer cell lines. For instance, one study revealed that N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide showed significant antitumor activity against human colon cancer and lung epithelial cells. Furthermore, some derivatives demonstrated moderate antibacterial activity against various bacterial strains, indicating the compound's potential in antimicrobial applications (Zhi-hua Zhang et al., 2017).

Synthesis and Applications in Material Science

The compound and its derivatives have also been investigated for their roles in material science, particularly in the synthesis of polymers with notable thermal properties. For instance, difluorobenzamide monomers derived from this compound were synthesized and used to prepare semiaromatic polyamides. These polyamides exhibited excellent thermal properties, making them suitable for applications that require materials resistant to high temperatures. Moreover, these compounds showed good mechanical properties and melt flowability, indicating their potential in various industrial applications (Y. Guangming et al., 2016).

Application in Radiochemistry and Positron Emission Tomography

Research has also explored the application of this compound derivatives in radiochemistry, particularly in positron emission tomography (PET). A derivative was synthesized as a potential radiotracer for cerebral imaging, highlighting the compound's potential in medical imaging and diagnostics. Although initial assessments showed high non-specific binding, the research provides a foundation for further development and optimization of radiotracers based on this compound (Ute B. Kronenberg et al., 2007).

Fluorescence Enhancement and Photochemical Behavior

The compound's derivatives have also been studied for their photochemical behavior and fluorescence properties. Introduction of N-phenyl substituents to aminostilbenes, similar in structure to this compound, leads to a more planar ground-state geometry and a red shift in absorption and fluorescence spectra. These derivatives exhibit high fluorescence quantum yields and low photoisomerization quantum yields, making them potential candidates for applications in optical materials and fluorescent probes (Jye‐Shane Yang et al., 2002).

Future Directions

The future directions of research involving N-[4-(aminomethyl)phenyl]-4-fluorobenzamide are not specified in the available resources. Given its unique structure, it could potentially be explored for various applications in fields such as medicinal chemistry .

properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHSLXCCHINLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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